2-(Isopropylideneaminooxy)propionic acid 2-(Isopropylideneaminooxy)propionic acid
Brand Name: Vulcanchem
CAS No.: 2009-90-7
VCID: VC3963019
InChI: InChI=1S/C6H11NO3/c1-4(2)7-10-5(3)6(8)9/h5H,1-3H3,(H,8,9)
SMILES: CC(C(=O)O)ON=C(C)C
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

2-(Isopropylideneaminooxy)propionic acid

CAS No.: 2009-90-7

Cat. No.: VC3963019

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

2-(Isopropylideneaminooxy)propionic acid - 2009-90-7

Specification

CAS No. 2009-90-7
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name 2-(propan-2-ylideneamino)oxypropanoic acid
Standard InChI InChI=1S/C6H11NO3/c1-4(2)7-10-5(3)6(8)9/h5H,1-3H3,(H,8,9)
Standard InChI Key DVTXLOLRLNACCF-UHFFFAOYSA-N
SMILES CC(C(=O)O)ON=C(C)C
Canonical SMILES CC(C(=O)O)ON=C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(Isopropylideneaminooxy)propionic acid, also known as 2-(propan-2-ylideneamino)oxypropanoic acid, has a molecular weight of 145.16 g/mol and the IUPAC name 2-(propan-2-ylideneamino)oxypropanoic acid . Its structure comprises:

  • A propionic acid core (-CH₂-CH₂-COOH).

  • An isopropylideneaminooxy group (-ON=C(CH₃)₂) attached to the α-carbon.

The isopropylidene group acts as a protective moiety, enhancing stability during synthetic reactions while allowing controlled deprotection under acidic conditions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₁₁NO₃
Molecular Weight145.16 g/mol
SMILESCC(C(=O)O)ON=C(C)C
InChI KeyDVTXLOLRLNACCF-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Table 2: Comparative Synthesis Methods for Analogous Compounds

CompoundMethodKey ReagentsYieldSource
N-Hydroxy-3-[2-oxoquinolin-1-yl]propanamideAzide couplingHydroxylamine, DCC75%
Fmoc-RibAFU(ip)-OHDeprotection with Amberlite IR-120 H⁺TFA, methanol86%

Physicochemical Properties

Stability and Reactivity

Applications in Research

Bioconjugation and Peptide Synthesis

The aminooxy group enables oxime ligation, a bioorthogonal reaction used to conjugate biomolecules. For instance, 2-(Isopropylideneaminooxy)propionic acid can link aldehydes or ketones in glycoproteins to amine-containing probes, facilitating targeted drug delivery systems .

Enzyme Inhibition Studies

Preliminary studies suggest that the compound’s structure mimics natural substrates, potentially inhibiting enzymes like transglutaminases or proteases. Its isopropylidene group may reduce off-target interactions by limiting conformational flexibility .

ParameterValueSource
Hazard StatementsH315, H319, H335
First Aid MeasuresRinse with water; seek medical advice

Comparison with Structural Analogs

2-(Aminooxy)propanoic Acid vs. Isopropylidene Derivative

Removing the isopropylidene group (e.g., via TFA treatment ) yields 2-(Aminooxy)propanoic acid (C₃H₇NO₃), which is more hydrophilic but less stable in storage. The isopropylidene variant’s protective group makes it preferable for multi-step syntheses .

Future Directions

Further research should prioritize:

  • Optimized Synthesis: Developing scalable, high-yield routes.

  • Biological Screening: Evaluating antimicrobial or anticancer activity.

  • Drug Delivery Systems: Exploiting its bioconjugation potential for antibody-drug conjugates .

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